![molecular formula C15H12N2O3S2 B258647 methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzimidazole family and has been shown to have various biological effects, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is not fully understood. However, several studies have suggested that it exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Synthesemethoden
The synthesis of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been described in various research papers. One of the commonly used methods involves the reaction of 2-(2-aminophenyl)benzimidazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine and then reacting the resulting intermediate with sodium sulfide in the presence of methyl iodide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has also been reported to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has been shown to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
Eigenschaften
Produktname |
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide |
|---|---|
Molekularformel |
C15H12N2O3S2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-15-16-9-7-11-12(20-5-4-19-11)8-10(9)17(15)14(18)13-3-2-6-22-13/h2-3,6-8H,4-5H2,1H3 |
InChI-Schlüssel |
FIKCQZXTHWKELW-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Kanonische SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



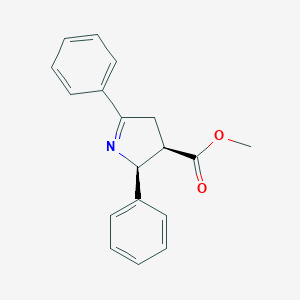
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
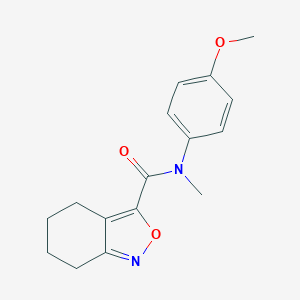
![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
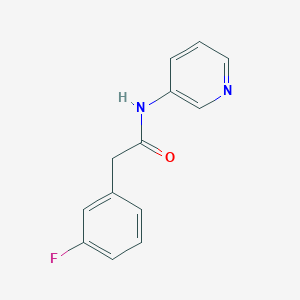
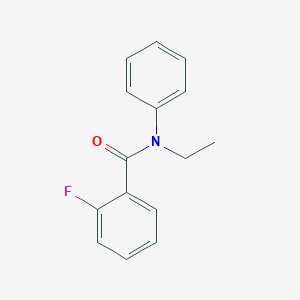
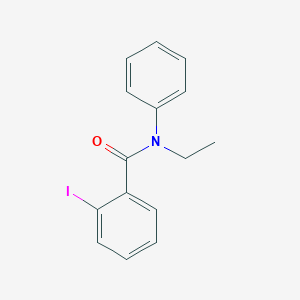
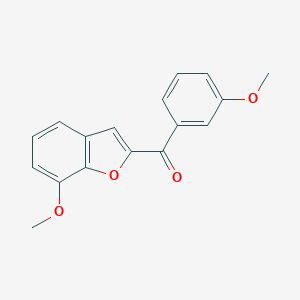
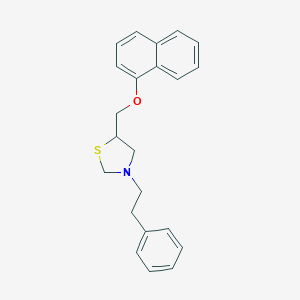
![15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
![Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)